1-tert-butyl-1H-pyrazole-4-carboxylic acid

Overview

Description

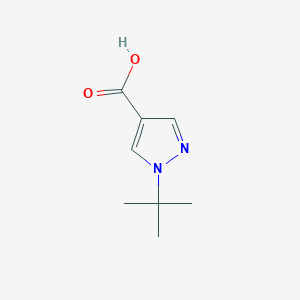

1-tert-Butyl-1H-pyrazole-4-carboxylic acid (CAS 950858-65-8) is a pyrazole-based carboxylic acid derivative featuring a tert-butyl group at the N1 position and a carboxylic acid moiety at the C4 position. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 184.20 g/mol.

The compound is synthesized via multi-step routes, including cyclocondensation of hydrazines with diketones or alkynes, followed by functionalization. Improved synthetic methods, such as those reported by Jiang et al. and Baxendale et al., emphasize regioselective pyrazole formation and efficient tert-butyl group introduction.

Preparation Methods

General Synthesis Route

The synthesis of 1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves pyrazole derivatives, tert-butyl groups, and controlled reactions to ensure high purity and yield. A common approach includes:

- Starting Material: Pyrazole derivatives or intermediates such as hydrazines.

- Reaction Conditions: Controlled temperature, use of organic solvents, and catalysts.

- Key Steps:

- Reaction of tert-butyl derivatives with pyrazole intermediates.

- Application of hydrazine or similar reagents to form the pyrazole ring.

- Addition of carboxylic acid functionality via esterification or direct carboxylation methods.

Esterification Process

An improved process for the preparation of esters of pyrazole-4-carboxylic acids has been documented. This method is particularly relevant for synthesizing precursors that can be hydrolyzed to obtain the target compound:

- Reagents: Alkoxymethylene fluoroacylacetate and hydrazine.

- Solvent: Organic solvents containing halogens (e.g., 1,1,1,3,3-pentafluorobutane).

- Advantages: High regioselectivity, yield, and environmental benefits due to reduced waste generation.

Direct Carboxylation

Direct carboxylation methods involve reacting pyrazole derivatives with carbon dioxide or carboxylic acid precursors under catalytic conditions:

- Catalysts: Transition metals or organocatalysts.

- Reaction Conditions: Elevated temperatures and pressures may be required.

- Outcome: Formation of the carboxylic acid group directly on the pyrazole ring.

Key Parameters Influencing Synthesis

Several factors influence the efficiency and purity of the synthesis process:

| Parameter | Description |

|---|---|

| Temperature | Optimal reaction temperature ensures high yield without decomposition. |

| Solvent | Selection of halogenated solvents improves regioselectivity. |

| Catalyst | Use of specific catalysts enhances reaction rate and product purity. |

| Reaction Time | Prolonged reaction times may lead to side reactions; optimization is key. |

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different pyrazole-based compounds with altered functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-tert-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a five-membered ring containing two adjacent nitrogen atoms. It is stable and versatile, making it valuable in organic synthesis and pharmaceutical research.

Scientific Research Applications

This compound has numerous applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

- Biology It is used in developing bioactive molecules and enzyme inhibitors.

- Medicine This compound is a precursor in synthesizing pharmaceutical agents with potential therapeutic properties.

- Industry It is utilized in producing agrochemicals and specialty chemicals.

Use as a Building Block

This compound is a crucial building block in creating complex organic molecules and heterocyclic compounds, which are essential in various chemical syntheses. The pyrazole structure's stability and reactivity allow chemists to use it as a foundation for more complex molecules with specific properties.

Development of Bioactive Molecules

This compound is used in biology to develop bioactive molecules, including enzyme inhibitors and receptor modulators. Its incorporation into these molecules can enhance their interaction with biological targets, leading to potential therapeutic applications. Many bioactive aromatic compounds, including those with a pyrazole nucleus, have been found to bind with high affinity to multiple receptors.

Precursor in Pharmaceutical Synthesis

This compound acts as a precursor in synthesizing pharmaceutical agents with potential therapeutic properties. By modifying its structure, researchers can create new drugs targeting various diseases. Compounds with similar structures have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Industrial Applications

In industry, this compound is used in producing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating compounds with specific functions, enhancing the performance of various products.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation Using strong oxidizing agents to form corresponding pyrazole derivatives.

- Reduction Reduction reactions can convert it into different pyrazole-based compounds with altered functional groups.

- Substitution Participating in nucleophilic substitution reactions, where the tert-butyl group or carboxylic acid group is replaced by other substituents.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The tert-butyl-substituted pyrazole carboxylic acid is compared to analogs with varying substituents at the N1 and C4/C5 positions. Key differences in physicochemical properties, bioactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

*Similarity scores (0–1) are based on structural and functional alignment algorithms.

Substituent Effects on Physicochemical Properties

- Steric Bulk : The tert-butyl group in 950858-65-8 increases lipophilicity (logP ~1.5) compared to smaller substituents like isopropyl (logP ~1.2). This improves membrane permeability but may reduce aqueous solubility.

- Electron-Withdrawing Groups : The 5-chloro derivative (950858-13-6) exhibits higher molecular weight (202.64 vs. 184.20) and altered acidity (pKa ~3.5 vs. ~4.0 for the parent compound).

Commercial Availability and Pricing

This compound is commercially available from suppliers such as CymitQuimica (1g = €94) and Hairui Chemical (enquiry-based bulk pricing). In contrast, 1-cyclobutyl derivatives (e.g., 1349718-35-9) are less commonly stocked, reflecting lower demand.

Biological Activity

1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered ring structure containing nitrogen, has been studied for its effects on various biochemical pathways and its therapeutic potential in treating diseases such as cancer and inflammation.

- Chemical Formula : C8H12N2O

- Molecular Weight : 168.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Antibacterial Effects : The pyrazole structure is associated with antibacterial properties, making it relevant in the development of new antibiotics .

While specific mechanisms for this compound remain under investigation, it is believed to interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways related to inflammation and tumor growth.

Case Study: Anticancer Activity

A study evaluated the effects of pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives could induce apoptosis (programmed cell death) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10.0 μM). This suggests that these compounds may serve as effective agents in cancer therapy .

| Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity |

|---|---|---|---|

| 7d | 1.0 | Yes | 1.33 times |

| 7h | 1.0 | Yes | 1.57 times |

| 10c | 10.0 | Yes | Increased |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro. The IC50 values for selected compounds were comparable to established anti-inflammatory drugs like diclofenac sodium .

| Compound | IC50 (μg/mL) | Comparison Drug | Comparison IC50 (μg/mL) |

|---|---|---|---|

| Compound A | 60.56 | Diclofenac | 54.65 |

| Compound B | 57.24 | Diclofenac | 54.65 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-1H-pyrazole-4-carboxylic acid, and what are their key intermediates?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. A tert-butyl group can be introduced using tert-butoxycarbonyl (Boc) protecting groups or alkylation agents. Key steps include:

- Cyclocondensation : Reacting β-ketoesters with tert-butyl hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Hydrolysis : Converting ester intermediates to carboxylic acids using aqueous NaOH or LiOH .

Data Table :

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H; δ ~28–30 ppm for C) and pyrazole ring protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: 169.0978) .

Q. How are common impurities removed during purification?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (5–30% EtOAc) for ester intermediates .

- Acid-Base Extraction : Separate unreacted hydrazine derivatives by adjusting pH (acidic for carboxylic acid precipitation) .

Q. How can solubility and stability be determined experimentally?

Methodological Answer:

- Solubility : Test in solvents (DMSO, ethanol, water) via saturation assays. For example, notes limited aqueous solubility, requiring DMSO for biological assays .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid strong oxidizers and light exposure .

Q. What are the recommended handling protocols?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Storage : -20°C in airtight containers under nitrogen to prevent hydrolysis .

- Ventilation : Use fume hoods for weighing and synthesis steps due to dust formation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 10–15% .

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclocondensation .

- DoE (Design of Experiments) : Optimize solvent ratios (DMF/EtOH) and temperature gradients .

Q. How are contradictions in spectroscopic data resolved?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., pyrazole ring substitution pattern) using single-crystal structures .

- DFT Calculations : Compare experimental C NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) .

Q. What computational methods predict the compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Hirshfeld Analysis : Quantify intermolecular interactions in crystal packing .

Q. How does the tert-butyl group influence physicochemical properties?

Methodological Answer:

- Steric Effects : The bulky tert-butyl group reduces rotational freedom, enhancing thermal stability (TGA decomposition >200°C) .

- Lipophilicity : LogP increases by ~1.5 compared to non-substituted analogs, impacting membrane permeability .

Q. What role does this compound play in multi-step synthesis?

Methodological Answer:

- Peptide Coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation with amines .

- Metal Coordination : Act as a ligand for transition metals (e.g., Cu) in catalysis, verified by UV-Vis and ESR .

Properties

IUPAC Name |

1-tert-butylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRFFZHSJYVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640803 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-65-8 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.